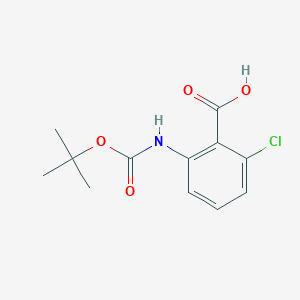

2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid

Übersicht

Beschreibung

2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a chlorinated benzoic acid moiety. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines. The presence of the chloro substituent on the benzene ring can influence the reactivity of the compound and make it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been demonstrated in the literature. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either the cis or trans acid, followed by optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase . Although this synthesis is for a different compound, the principles of Boc protection and stereochemical control are relevant to the synthesis of 2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the bulky tert-butoxycarbonyl group, which can influence the overall conformation and reactivity of the molecule. Ab initio calculations can provide insights into the preferred conformations and the factors that drive selectivity during synthesis, as seen in the study of the azabicyclohexane carboxylic acids .

Chemical Reactions Analysis

The Boc group is known for its stability under mild acidic conditions and its ability to be removed under strong acidic conditions. This makes Boc-protected compounds suitable for multi-step synthetic sequences where temporary protection of the amine is required. The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols without the need for a base suggests that Boc protection can be achieved under chemoselective and high-yielding conditions . This information is pertinent to the chemical reactions that 2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid may undergo, particularly in the context of selective functional group transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-((Tert-butoxycarbonyl)amino)-6-chlorobenzoic acid are not detailed in the provided papers, the properties of Boc-protected amino acids generally include stability to a variety of reaction conditions and solubility influenced by the protective group. The chloro substituent on the aromatic ring can also affect the acidity of the carboxylic acid group and the overall electron distribution within the molecule, which may have implications for its reactivity and interaction with other chemical species.

Wissenschaftliche Forschungsanwendungen

Application 1: Dipeptide Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : The compound is used in the synthesis of dipeptides. Specifically, it is used in the creation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are then used as starting materials in dipeptide synthesis .

- Methods of Application or Experimental Procedures : The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids. The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application 2: Deprotection of Boc Amino Acids and Peptides

- Scientific Field : Organic Chemistry

- Summary of the Application : This compound is used in the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

- Methods of Application or Experimental Procedures : The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .

Application 3: Synthesis of Gramicidin S Cyclic Analogs

- Scientific Field : Biochemistry

- Summary of the Application : This compound is used in the solid phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 4: Synthesis of Non-standard Protected Amino Acid Derivatives

- Scientific Field : Organic Chemistry

- Summary of the Application : This compound is used in the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 5: Rapid Assembly of Difficult Sequences

- Scientific Field : Biochemistry

- Summary of the Application : This compound is used in the rapid, high yield assembly of difficult sequences .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARNMVXJVFLAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590512 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-2-amino-6-chlorobenzoic acid | |

CAS RN |

616224-61-4 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-6-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-6-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.